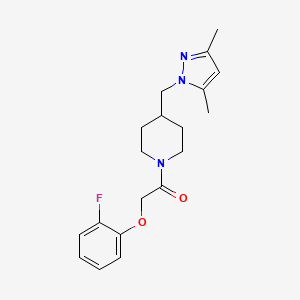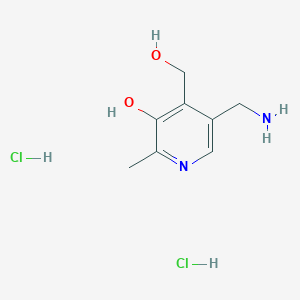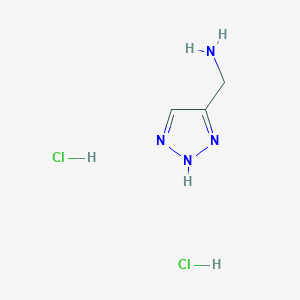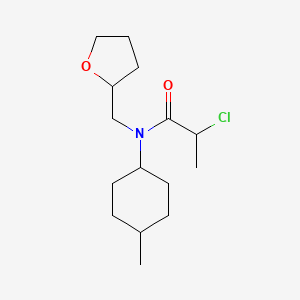
1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals with significant potential in various scientific applications, excluding drug use and dosage or side effects. Its relevance spans from structural to chemical analysis, revealing its utility in the synthesis, molecular structure elucidation, and potential for specific interactions in biological systems.
Synthesis Analysis
The synthesis of related compounds often involves click chemistry approaches, starting from specific precursors, and employing techniques such as IR, NMR, and MS for characterization. For instance, compounds with similar frameworks have been synthesized using azido precursors, indicating a potential pathway for our compound of interest (Govindhan et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed through single crystal XRD analysis, showcasing nonplanar configurations with detailed intermolecular interactions. These studies highlight the importance of molecular geometry in the compound's overall behavior and interaction capabilities (Bustos et al., 2015).
Chemical Reactions and Properties
Chemical reactions often explored include conjugate additions, cycloadditions, and various substitutions, aiming to modify the compound for specific applications. Such reactions are crucial for understanding the compound's reactivity and for developing derivatives with tailored properties (Obydennov et al., 2022).
Physical Properties Analysis
Physical properties, such as thermal stability and crystallization behavior, are essential for understanding the compound's suitability for different applications. Techniques like TGA and DSC, along with XRD analysis, provide insights into these aspects (Govindhan et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity towards various functional groups and the potential for forming stable complexes with biological molecules, are critical. Molecular docking studies can elucidate the compound's interaction with proteins, revealing its potential in biological systems (Mary et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Spectroscopic Characterization and Synthesis : This compound, synthesized using the click chemistry approach, has been characterized through spectroscopic methods like IR, NMR, and MS. Thermal stability was analyzed using techniques like TGA and DSC. The structure was confirmed by single crystal XRD analysis, and the crystal structure's intercontacts were examined using Hirshfeld surfaces computational method (Govindhan et al., 2017).
Biological and Pharmacological Applications
- Antibacterial and Antifungal Properties : Compounds with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative strains, as well as antifungal activity against fungi like Aspergillus niger and Ustilago maydis (Raju et al., 2016).
- Antileukemic Activity : Similar ethanone derivatives have been evaluated for their antileukemic activity against human leukemic cell lines, showing good antiproliferative activity (Vinaya et al., 2012).
- Neuroprotective Activities : Derivatives containing benzylpiperazine moiety have shown potential neuroprotective activities in both in vivo and in vitro models, particularly against cerebral ischemia (Gao et al., 2022).
Material Science and Chemistry Applications
- Cobalt(II) Complexes Synthesis : In the field of inorganic chemistry, cobalt(II) complexes supported by similar pyrazole/piperidine moieties have been synthesized, showing potential for anion exchange reactions and distinctive geometric properties (Seo et al., 2019).
- Corrosion Inhibitors : Bipyrazolic-type organic compounds, which are structurally related, have been studied for their potential as corrosion inhibitors. Density Functional Theory (DFT) was used to predict their efficiency and reactive sites (Wang et al., 2006).
Eigenschaften
IUPAC Name |
1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-14-11-15(2)23(21-14)12-16-7-9-22(10-8-16)19(24)13-25-18-6-4-3-5-17(18)20/h3-6,11,16H,7-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIFVKSCFRNPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)COC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)
![5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide](/img/structure/B2493645.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2493647.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2493651.png)
![N-(4-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2493652.png)
![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)

![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)
![4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2493656.png)
![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)